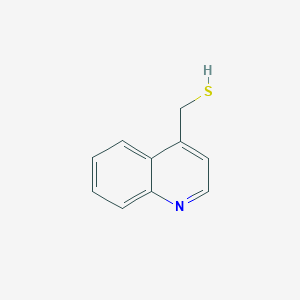
Quinolin-4-ylmethanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolin-4-ylmethanethiol is a heterocyclic compound that features a quinoline ring system with a thiol group attached to the fourth carbon of the quinoline ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of both the quinoline ring and the thiol group endows it with unique chemical properties that can be exploited for various scientific and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Quinolin-4-ylmethanethiol typically involves the functionalization of the quinoline ring. One common method is the reaction of 4-chloroquinoline with thiourea, followed by hydrolysis to yield the desired thiol compound. Another approach involves the use of 4-quinolinecarboxaldehyde, which undergoes a series of reactions including reduction and thiolation to produce this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: Quinolin-4-ylmethanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or iodine can be used for oxidation reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Thiolates or other nucleophiles can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Quinolin-4-ylmethanethiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: this compound derivatives are being investigated for their therapeutic potential in treating various diseases, including malaria and cancer.
Mechanism of Action
The mechanism of action of Quinolin-4-ylmethanethiol and its derivatives often involves interaction with biological targets such as enzymes and receptors. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes, while the thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. These interactions can result in various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Quinolin-4-ylmethanethiol can be compared with other similar compounds such as:
Quinoline: Lacks the thiol group, making it less reactive in certain chemical reactions.
4-Quinolone: Contains a carbonyl group instead of a thiol group, leading to different chemical and biological properties.
Quinolin-4-ylmethanol: Has a hydroxyl group instead of a thiol group, affecting its reactivity and applications.
Uniqueness: The presence of the thiol group in this compound makes it particularly useful in reactions requiring nucleophilic substitution and in forming strong covalent bonds with biological targets. This unique combination of the quinoline ring and thiol group sets it apart from other similar compounds .
Properties
Molecular Formula |
C10H9NS |
|---|---|
Molecular Weight |
175.25 g/mol |
IUPAC Name |
quinolin-4-ylmethanethiol |
InChI |
InChI=1S/C10H9NS/c12-7-8-5-6-11-10-4-2-1-3-9(8)10/h1-6,12H,7H2 |
InChI Key |
FNJVGAGJDHXGIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















